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An Application Note for the Development of a Stability-Indicating HPLC Method for the
Quantification of Tofacitinib Impurity 3

Abstract

This application note details the systematic development and validation of a novel, stability-
indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the
accurate quantification of Tofacitinib Impurity 3, a critical carboxylic acid degradation product,
in the presence of the active pharmaceutical ingredient (API), Tofacitinib. The method
development was approached from a scientific and risk-based perspective, considering the
physicochemical properties of both the APl and the impurity. The final optimized method utilizes
a C18 stationary phase with a gradient elution of a phosphate buffer and acetonitrile, ensuring
robust separation. The method was validated in accordance with the International Council for
Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent specificity, linearity, accuracy,
and precision. This protocol is suitable for routine quality control and stability testing of
Tofacitinib drug substance and product.

Introduction: The Imperative for Impurity Profiling
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Tofacitinib is an oral Janus kinase (JAK) inhibitor used for the treatment of autoimmune
diseases such as rheumatoid arthritis and ulcerative colitis[1][2]. By blocking specific JAK
pathways, it modulates the signaling of cytokines that are integral to the inflammatory cascade.
The manufacturing process and storage of any pharmaceutical product can lead to the
formation of impurities, which may include synthetic intermediates, by-products, or degradation
products[1]. These impurities, even at trace levels, can impact the safety and efficacy of the
drug product. Therefore, regulatory agencies worldwide mandate rigorous impurity profiling to
ensure patient safety and product quality[1].

This application note focuses on Tofacitinib Impurity 3, identified as 3-((3R,4R)-4-methyl-3-
(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic acid[3][4]. This
compound is a potential hydrolytic degradation product of Tofacitinib, where the cyano group of
the parent molecule is converted to a carboxylic acid. The development of a stability-indicating
analytical method—a method capable of separating the API from its degradation products—is
essential for monitoring the stability of Tofacitinib and ensuring its quality over its shelf life[5][6].

Experimental Strategy & Rationale

The development of a robust HPLC method is a systematic process. The choices made at each
step are grounded in the chemical properties of the analytes and the principles of
chromatography.

Physicochemical Analysis of Analytes

A foundational understanding of the structures of Tofacitinib and Impurity 3 is critical. Tofacitinib
Is a moderately polar molecule with a pKa of approximately 5.2[7]. Impurity 3, with its additional
carboxylic acid group, is expected to be more polar and have a different ionization profile. This
difference in polarity is the primary lever for achieving chromatographic separation. The use of
reversed-phase HPLC is the logical choice, as it separates compounds based on their
hydrophobicity.

Selection of Chromatographic Components

o Stationary Phase: A C18 (octadecyl-silane) column is the workhorse of reversed-phase
chromatography and was selected as the initial stationary phase. Its non-polar nature
provides effective retention for moderately polar compounds like Tofacitinib. A column with
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dimensions of 4.6 mm x 150 mm and a patrticle size of 2.5 um was chosen to balance
efficiency, resolution, and backpressure, as demonstrated in similar analyses[8][9].

o Mobile Phase:

o Buffer and pH Control: To ensure consistent retention times and symmetrical peak shapes,
the ionization state of the analytes must be controlled. A phosphate buffer set to a pH of
5.5 was chosen. This pH is slightly above the pKa of Tofacitinib, ensuring itis in a
consistent, partially ionized state, while also controlling the ionization of the carboxylic acid
group on Impurity 3. This pH has been shown to be effective in resolving Tofacitinib and its

related substances[5].

o Organic Modifier: Acetonitrile was selected over methanol as the organic modifier due to
its lower viscosity and superior UV transparency.

o Elution Mode: A gradient elution program was developed. This approach is necessary to
first elute the more polar Impurity 3 with a high-aqueous mobile phase and then increase
the organic content to elute the more retained Tofacitinib in a reasonable time, ensuring
sharp peaks for both compounds.

o Detector Selection: A photodiode array (PDA) detector was chosen for this method. It allows
for the monitoring of multiple wavelengths simultaneously and is crucial for assessing peak
purity during forced degradation studies. Based on published spectra, a detection
wavelength of 287 nm was selected, as it provides a strong absorbance for Tofacitinib[10].

Optimized Method & Protocol

This section provides the detailed protocol for the final, optimized stability-indicating RP-HPLC
method.

Instrumentation, Chemicals, and Reagents

 Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA
detector (e.g., Agilent 1260 or Waters Alliance 2695)[8][9].

e Column: Waters XBridge BEH Shield RP18, 4.6 mm x 150 mm, 2.5 pum, or equivalent[8][9].

e Chemicals:
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o Tofacitinib Citrate Reference Standard

o Tofacitinib Impurity 3 Reference Standard

o Potassium Dihydrogen Phosphate (KH2PO4), HPLC grade
o Potassium Hydroxide (KOH), for pH adjustment

o Acetonitrile, HPLC grade

o Water, HPLC or Milli-Q grade

Solution Preparation

o Buffer Preparation (pH 5.5): Dissolve 2.72 g of KH2POa4 in 1000 mL of HPLC water. Adjust
the pH to 5.5 with a dilute potassium hydroxide solution.

» Mobile Phase A: Buffer : Acetonitrile (90:10 v/v)[5].
o Mobile Phase B: Acetonitrile : Buffer (70:30 v/v)[5].
o Diluent: Mobile Phase A is recommended as the diluent.

o Tofacitinib Standard Stock Solution (100 pg/mL): Accurately weigh 16 mg of Tofacitinib
Citrate (equivalent to 10 mg of Tofacitinib) into a 100-mL volumetric flask[8][9]. Dissolve and
dilute to volume with Diluent.

e Impurity 3 Standard Stock Solution (100 pg/mL): Accurately weigh 5 mg of Tofacitinib
Impurity 3 into a 50-mL volumetric flask. Dissolve and dilute to volume with Diluent.

o System Suitability Solution: Prepare a solution containing 50 pg/mL of Tofacitinib and 5
pg/mL of Impurity 3 in Diluent.

Final Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below.
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Parameter

Condition

Column

Waters XBridge BEH Shield RP18, 4.6 x 150

mm, 2.5 um

Mobile Phase A

20mM KH2POa4 Buffer (pH 5.5) : Acetonitrile
(90:10 viv)

Mobile Phase B

Acetonitrile : 20mM KH2POa4 Buffer (pH 5.5)
(70:30 viv)

Flow Rate 1.0 mL/min[5]
Column Temperature 30°C
Autosampler Temp. 4 °C[8][9]
Injection Volume 10 pL

Detection

PDA at 287 nm[10]

Gradient Program

Time (min)

0

15

25

28

29

35

Method Validation Protocol

The developed method must be validated to prove it is fit for its intended purpose, as outlined

in ICH guideline Q2(R2)[11][12].
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Workflow for HPLC Method Development and Validation.

System Suitability

Before any sample analysis, the System Suitability Solution is injected. The results must meet

the criteria in the table below to ensure the chromatographic system is performing adequately.
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Parameter Acceptance Criteria
Tailing Factor (Tofacitinib) <20

Theoretical Plates (Tofacitinib) = 2000

Resolution (Tofacitinib & Impurity 3) =220

%RSD for 6 replicate injections (Area) <2.0%

Specificity (Forced Degradation)

To prove the method is stability-indicating, a forced degradation study is performed on the
Tofacitinib drug substance[5][13]. A solution of Tofacitinib is subjected to the following stress
conditions:

e Acid Hydrolysis: 0.1 N HCl at 70 °C for 24 hours.

o Base Hydrolysis: 0.05 N NaOH at room temperature for 10 minutes (Tofacitinib is sensitive to
base)[8].

o Oxidative Degradation: 3% H202 at room temperature for 24 hours.
o Thermal Degradation: Solid drug heated at 105 °C for 48 hours.
e Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours[7].

The stressed samples are then analyzed. The method is considered specific if the Tofacitinib
peak is resolved from all degradation peaks (Resolution > 2.0) and the peak purity analysis
confirms no co-eluting peaks.

Linearity

Linearity is established by preparing a series of at least five concentrations of Impurity 3,
ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.1 pg/mL
to 1.5 pg/mL). A calibration curve of peak area versus concentration is plotted, and the
correlation coefficient (r?) should be > 0.999.

Accuracy
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Accuracy is determined by spiking a Tofacitinib sample solution with known amounts of Impurity
3 at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), in
triplicate. The percent recovery is calculated for each sample. The mean recovery should be
within 90.0% to 110.0%[2][14].

Precision

e Repeatability (Intra-day Precision): Six replicate samples of Tofacitinib spiked with Impurity 3
at the 100% level are prepared and analyzed on the same day. The relative standard
deviation (%RSD) of the results should be < 5.0%.

» Intermediate Precision: The repeatability experiment is repeated by a different analyst on a
different day using different equipment. The %RSD for the combined results from both sets
of experiments is calculated.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

The LOQ and LOD are determined based on the signal-to-noise ratio method. The LOQ is the
concentration that yields a signal-to-noise ratio of approximately 10:1, while the LOD vyields a
ratio of 3:1[5]. The LOQ must be validated for accuracy and precision.

lllustrative Results

The following tables summarize the expected performance of the validated method.

Table 1: Linearity of Impurity 3

Parameter Result
Range 0.1-1.5 ug/mL
Correlation Coefficient (r?) 0.9995

| Y-intercept | Minimal |

Table 2: Accuracy and Precision for Impurity 3
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Spiked Level Mean Recovery (%) Repeatability (%RSD)
LOQ 98.5% 4.1%
100% 101.2% 1.8%

| 150% | 100.5% | 1.5% |

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be a specific,
sensitive, accurate, and precise procedure for the quantification of Tofacitinib Impurity 3. The
method's stability-indicating nature was confirmed through comprehensive forced degradation
studies, proving its suitability for the analysis of Tofacitinib in both routine quality control
environments and long-term stability studies. Adherence to this protocol will ensure reliable
monitoring of a critical degradation product, thereby safeguarding the quality and safety of
Tofacitinib pharmaceutical products.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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